4-(2-{7-oxa-2-azaspiro[3.5]nonan-2-yl}pyridine-3-amido)benzoic acid
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Overview
Description
4-(2-{7-oxa-2-azaspiro[3.5]nonan-2-yl}pyridine-3-amido)benzoic acid is a complex organic compound that features a spirocyclic structure. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents. The unique structure of this compound, which includes a spirocyclic oxetane and a pyridine moiety, makes it an interesting subject for chemical research and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-{7-oxa-2-azaspiro[35]nonan-2-yl}pyridine-3-amido)benzoic acid typically involves multiple steps, starting from commercially available precursors One common synthetic route involves the formation of the spirocyclic oxetane intermediate, which is then coupled with a pyridine derivative
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-(2-{7-oxa-2-azaspiro[3.5]nonan-2-yl}pyridine-3-amido)benzoic acid can undergo a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions might yield carboxylic acids or ketones, while reduction reactions could produce alcohols or amines.
Scientific Research Applications
4-(2-{7-oxa-2-azaspiro[3
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and protein-ligand binding.
Medicine: The compound has potential as a therapeutic agent, particularly in the treatment of diseases that involve dysregulated enzyme activity.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(2-{7-oxa-2-azaspiro[3.5]nonan-2-yl}pyridine-3-amido)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure of the compound allows it to fit into the active sites of these targets, potentially inhibiting their activity or altering their function. This can lead to a variety of biological effects, depending on the specific target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-oxa-7-azaspiro[3.5]nonane: This compound shares the spirocyclic oxetane structure but lacks the pyridine and benzoic acid moieties.
4-((7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]nonan-2-yl)oxy)benzoic acid: This compound includes a similar spirocyclic structure but with different functional groups.
Uniqueness
4-(2-{7-oxa-2-azaspiro[3.5]nonan-2-yl}pyridine-3-amido)benzoic acid is unique due to its combination of a spirocyclic oxetane, a pyridine moiety, and a benzoic acid group. This combination of features gives the compound a distinct set of chemical and biological properties, making it a valuable tool for research and development in various fields.
Properties
IUPAC Name |
4-[[2-(7-oxa-2-azaspiro[3.5]nonan-2-yl)pyridine-3-carbonyl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c24-18(22-15-5-3-14(4-6-15)19(25)26)16-2-1-9-21-17(16)23-12-20(13-23)7-10-27-11-8-20/h1-6,9H,7-8,10-13H2,(H,22,24)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMDMJLRYPKCYOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CN(C2)C3=C(C=CC=N3)C(=O)NC4=CC=C(C=C4)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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